2-(Cyclohexylmethoxy)acetaldehyde

Description

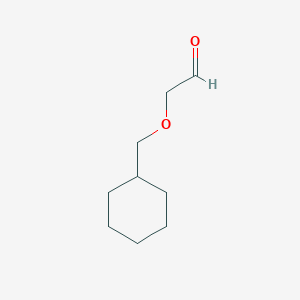

2-(Cyclohexylmethoxy)acetaldehyde (CAS: 552294-21-0) is an aldehyde derivative featuring a cyclohexylmethoxy group (-OCH₂C₆H₁₁) attached to the acetaldehyde backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structure combines the reactivity of the aldehyde functional group with the steric and electronic effects of the cyclohexylmethoxy substituent, making it valuable for selective reactions such as nucleophilic additions or condensations.

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-(cyclohexylmethoxy)acetaldehyde |

InChI |

InChI=1S/C9H16O2/c10-6-7-11-8-9-4-2-1-3-5-9/h6,9H,1-5,7-8H2 |

InChI Key |

USGUPWTVVXTSAO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)COCC=O |

Origin of Product |

United States |

Preparation Methods

There are several synthetic routes to prepare 2-(Cyclohexylmethoxy)acetaldehyde:

Hydroxyethylation of Acetaldehyde:

Chemical Reactions Analysis

2-(Cyclohexylmethoxy)acetaldehyde can undergo various reactions:

-

Oxidation:

- It can be oxidized to form the corresponding carboxylic acid (2-(Cyclohexylmethoxy)acetic acid).

- Common oxidizing agents include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

-

Reduction:

- Reduction of this compound yields 2-(Cyclohexylmethoxy)ethanol.

- Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

-

Substitution:

- The aldehyde group can undergo nucleophilic substitution reactions.

- For example, reaction with ammonia or primary amines leads to imine formation.

Scientific Research Applications

Synthetic Applications

1.1. Precursor in Organic Synthesis

2-(Cyclohexylmethoxy)acetaldehyde serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be employed in:

- Aldol Reactions : This compound can participate in aldol condensation reactions, forming β-hydroxy aldehydes or ketones. This reaction is crucial for constructing larger carbon frameworks in organic synthesis.

- Formation of Imines : The aldehyde functionality can react with amines to form imines, which are valuable intermediates for further transformations.

Data Table: Synthetic Reactions Involving this compound

| Reaction Type | Product Type | Conditions |

|---|---|---|

| Aldol Condensation | β-Hydroxy aldehydes | Base-catalyzed, room temperature |

| Imine Formation | Imines | Acidic conditions |

| Grignard Reaction | Alcohols | Ether solvent |

Medicinal Chemistry

2.1. Potential Pharmacological Uses

Research indicates that this compound may exhibit biological activity that could be harnessed for medicinal purposes. Its structural similarities to known pharmacophores suggest potential applications in drug development.

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of cyclohexylmethoxy compounds can possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Properties : Compounds with similar structures have been studied for their anti-inflammatory effects, suggesting that this compound might also contribute to this field.

Case Studies

3.1. Synthesis of Novel Antimicrobial Agents

A study published in a peer-reviewed journal explored the synthesis of new antimicrobial agents derived from this compound. The researchers utilized the compound as a starting material to create a series of derivatives that were tested against various bacterial strains.

- Results : The synthesized compounds showed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of existing antibiotics.

- : This research highlights the potential of this compound as a scaffold for developing new antimicrobial therapies.

Mechanism of Action

The exact mechanism by which 2-(Cyclohexylmethoxy)acetaldehyde exerts its effects depends on its specific application. It may interact with cellular targets or participate in metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-(cyclohexylmethoxy)acetaldehyde, differing primarily in substituent groups or ring systems:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Compounds like 2-(5-bromo-2-methoxyphenyl)acetaldehyde exhibit aromatic stabilization, which may enhance thermal stability compared to aliphatic analogues .

- Volatility : The simple aldehyde (acetaldehyde) is highly volatile, while the cyclohexylmethoxy derivative’s larger substituent likely increases boiling point and reduces evaporation rates .

Physicochemical Properties and Reactivity

- Boiling Point : Acetaldehyde’s low boiling point (20.1°C) contrasts sharply with substituted derivatives. For example, 2-(5-bromo-2-methoxyphenyl)acetaldehyde, with a molecular weight of 229.07 g/mol, likely has a boiling point exceeding 150°C due to increased molecular mass and aromatic stabilization .

- Solubility: The cyclohexylmethoxy group enhances lipophilicity, improving solubility in non-polar solvents compared to acetaldehyde, which is miscible in water .

- Stability : Aldehydes with bulky substituents (e.g., cyclohexylmethoxy) are less prone to oxidation and polymerization than acetaldehyde, which rapidly forms peroxides .

Biological Activity

2-(Cyclohexylmethoxy)acetaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is an aldehyde derivative characterized by a cyclohexylmethoxy group attached to an acetaldehyde backbone. Its chemical structure can influence its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through the following mechanisms:

- Enzyme Modulation : The compound may interact with various enzymes, particularly aldehyde dehydrogenases (ALDHs), which are crucial in metabolizing aldehydes and maintaining cellular homeostasis. Increased ALDH activity can influence the metabolism of neurotransmitters and detoxification processes .

- Reactive Oxygen Species (ROS) Generation : Similar to other aldehydes, this compound may induce oxidative stress by generating ROS, which can lead to apoptosis in certain cell types .

- Cell Signaling Pathways : The compound may alter cellular signaling pathways, impacting processes such as inflammation and cell proliferation.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, potentially through the modulation of cytokine production and inhibition of inflammatory pathways.

- Antioxidant Effects : The ability to scavenge free radicals could position this compound as a potential antioxidant agent.

- Cytotoxicity Against Cancer Cells : Studies have shown that similar aldehydes can induce apoptosis in cancer cell lines, suggesting a possible role for this compound in cancer therapy .

Case Studies

Several studies have explored the effects of aldehyde compounds similar to this compound:

- Aldehyde Dehydrogenase Inhibition :

- Oxidative Stress Induction :

- Therapeutic Applications :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.